molecular formula C13H14N2O2 B048069 methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16253-64-8

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B048069
Key on ui cas rn: 16253-64-8
M. Wt: 230.26 g/mol
InChI Key: QZGCHMZBGHVZFB-UHFFFAOYSA-N
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Patent
US08703951B2

Procedure details

A mixture of L-tryptophane methyl ester (25.4 g, 100 mmol) and 37% formaldehyde solution (12.5 mL) in aqueous methanol (170 mL; H2O:MeOH, v/v 10:1) was stirred at room temperature for 5 h. The reaction mixture was evaporated to dryness in vacuo. The residue was basified with sodium bicarbonate to give methyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate, 14.4 g (63%); mp 161-162° C. (lit.19 mp 164-165° C.). 1H NMR (DMSO-d6) δ 2.78 (1H, m, CH2), 2.98 (1H, m, CH2), 3.66 (3H, s, COOMe), 3.85 (1H, m, CH), 4.02 (2H, q, J=15.8 Hz, NCH2), 6.92-6.96 (1H, m, ArH), 7.00-7.04 (1H, m, ArH), 7.27-7.29 (1H, m, ArH), 7.37-7.39 (1H, m, ArH), 10.78 (1H, s, exchangeable NH).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C@H:4]([CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1)[NH2:5].[CH2:17]=O>CO>[CH2:17]1[C:8]2[NH:9][C:10]3[C:15]([C:7]=2[CH2:6][CH:4]([C:3]([O:2][CH3:1])=[O:16])[NH:5]1)=[CH:14][CH:13]=[CH:12][CH:11]=3

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O
Name
Quantity
12.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
170 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1NC(CC2=C1NC1=CC=CC=C21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08703951B2

Procedure details

A mixture of L-tryptophane methyl ester (25.4 g, 100 mmol) and 37% formaldehyde solution (12.5 mL) in aqueous methanol (170 mL; H2O:MeOH, v/v 10:1) was stirred at room temperature for 5 h. The reaction mixture was evaporated to dryness in vacuo. The residue was basified with sodium bicarbonate to give methyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate, 14.4 g (63%); mp 161-162° C. (lit.19 mp 164-165° C.). 1H NMR (DMSO-d6) δ 2.78 (1H, m, CH2), 2.98 (1H, m, CH2), 3.66 (3H, s, COOMe), 3.85 (1H, m, CH), 4.02 (2H, q, J=15.8 Hz, NCH2), 6.92-6.96 (1H, m, ArH), 7.00-7.04 (1H, m, ArH), 7.27-7.29 (1H, m, ArH), 7.37-7.39 (1H, m, ArH), 10.78 (1H, s, exchangeable NH).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C@H:4]([CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1)[NH2:5].[CH2:17]=O>CO>[CH2:17]1[C:8]2[NH:9][C:10]3[C:15]([C:7]=2[CH2:6][CH:4]([C:3]([O:2][CH3:1])=[O:16])[NH:5]1)=[CH:14][CH:13]=[CH:12][CH:11]=3

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O
Name
Quantity
12.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
170 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1NC(CC2=C1NC1=CC=CC=C21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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